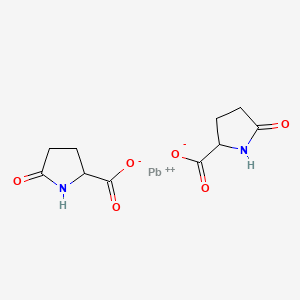

Lead bis(5-oxo-DL-prolinate)

Description

Contextualization within Lead Coordination Chemistry Research

Lead coordination chemistry is a broad and complex field due to the variable coordination numbers and geometries that lead(II) can adopt. researchgate.net The presence of a stereochemically active 6s² lone pair of electrons in lead(II) can lead to distorted coordination spheres, often described as hemidirected, where the ligands occupy only a part of the coordination sphere. researchgate.netsci-hub.se In contrast, holodirected geometries are more symmetrical. researchgate.net The coordination number for lead(II) can range from as low as 2 to as high as 10, with coordination numbers of 6 to 8 being common and exhibiting either hemidirected or holodirected stereochemistry. researchgate.net Research into lead(II) complexes with amino acids, such as proline, is crucial for understanding the interactions of lead with biological systems. researchgate.nettandfonline.com These studies provide insights into how lead might bind to proteins and other biomolecules, which is fundamental to elucidating its toxic effects. tandfonline.com

Significance of 5-oxo-DL-proline as a Ligand in Metal Complexes

5-Oxo-DL-proline, also known as pyroglutamic acid, is a cyclic derivative of glutamic acid. cymitquimica.comnist.gov It is a versatile ligand in coordination chemistry due to the presence of both a carboxylate group and a lactam (a cyclic amide) group, both of which can participate in binding to metal ions. The pyroglutamate (B8496135) core is of interest in the synthesis of novel compounds. cymitquimica.com The coordination of 5-oxo-DL-proline to various metal centers, including copper and tin, has been investigated, revealing its potential in forming complexes with interesting properties and applications. ontosight.aiontosight.ai The ability of this ligand to form stable complexes makes it a valuable component in the design of new metal-based compounds.

Overview of Current Research Landscape Pertaining to Lead bis(5-oxo-DL-prolinate)

The current research landscape for Lead bis(5-oxo-DL-prolinate) itself is not extensively detailed in publicly available literature, with much of the focus being on the broader category of lead-proline complexes. researchgate.netsci-hub.setandfonline.comtandfonline.com Studies on related compounds, such as lead(II) complexes with proline, have shown the formation of polymeric structures. sci-hub.setandfonline.comtandfonline.com For instance, the complex [Pb(pro)(H₂O)]n forms a one-dimensional chain polymer. tandfonline.comtandfonline.com Another study reports the synthesis of a two-dimensional lead(II) coordination polymer, [Pb(Pro)₂]n. sci-hub.seresearchgate.net These studies highlight the tendency of lead(II)-proline complexes to form extended network structures. While specific structural and detailed research findings for Lead bis(5-oxo-DL-prolinate) are not readily found, the existing research on similar lead-amino acid complexes provides a foundation for understanding its potential structure and properties. The European Chemicals Agency (ECHA) lists Lead bis(5-oxo-DL-prolinate) in its substance database, indicating its recognition as a distinct chemical entity. europa.eu

Data Tables

Table 1: Properties of 5-oxo-DL-proline

| Property | Value |

|---|---|

| Synonyms | DL-Pyroglutamic acid, 2-Pyrrolidone-5-carboxylic acid, DL-5-Oxoproline nist.gov |

| Molecular Formula | C₅H₇NO₃ nist.gov |

| Molecular Weight | 129.1140 g/mol nist.gov |

| CAS Registry Number | 149-87-1 nist.gov |

Table 2: Investigated Lead-Proline Complexes

| Compound | Coordination Number of Pb(II) | Structural Features | Reference |

|---|---|---|---|

| [Pb(pro)(H₂O)]n | 6 | 1D chain polymer, hemidirected coordination sphere tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |

Structure

3D Structure of Parent

Properties

CAS No. |

85392-78-5 |

|---|---|

Molecular Formula |

C10H12N2O6Pb |

Molecular Weight |

463 g/mol |

IUPAC Name |

lead(2+);5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/2C5H7NO3.Pb/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2 |

InChI Key |

OJXFZRWEZWLNAO-UHFFFAOYSA-L |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Pb+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Lead Bis 5 Oxo Dl Prolinate

Established Synthetic Routes to Lead bis(5-oxo-DL-prolinate)

While specific literature detailing the synthesis of Lead bis(5-oxo-DL-prolinate) is not extensively available, its preparation can be inferred from the general synthesis of other lead(II) carboxylate complexes and coordination polymers involving amino acid ligands. A plausible and established approach involves the direct reaction of a soluble lead(II) salt, such as lead(II) nitrate or lead(II) acetate (B1210297), with 5-oxo-DL-proline in a suitable solvent.

A general synthetic scheme can be proposed as follows:

Pb(NO₃)₂ (aq) + 2 C₅H₇NO₃ (aq) → Pb(C₅H₆NO₃)₂ (s) + 2 HNO₃ (aq)

In this reaction, the deprotonated carboxylate group of 5-oxo-DL-proline acts as a ligand, coordinating to the lead(II) ion. The stoichiometry of the reaction suggests that two molecules of the 5-oxo-DL-prolinate ligand coordinate to one lead(II) ion.

Reaction Mechanisms and Pathways

The formation of Lead bis(5-oxo-DL-prolinate) proceeds through a ligand substitution or complexation reaction. The mechanism involves the dissociation of the lead salt in the solvent to yield solvated Pb²⁺ ions. The 5-oxo-DL-proline, a weak acid, exists in equilibrium with its conjugate base, the 5-oxo-DL-prolinate anion. The reaction is driven by the formation of a stable coordination complex between the lead(II) ion and the 5-oxo-DL-prolinate ligand.

The coordination likely involves the carboxylate oxygen atoms and potentially the nitrogen atom of the pyrrolidone ring, forming a chelate structure. The lead(II) ion, with its available d-orbitals, acts as a Lewis acid, accepting electron pairs from the ligand (a Lewis base). The stereochemistry of the resulting complex will be influenced by the coordination geometry of the lead(II) ion and the racemic nature of the DL-proline derivative.

Optimization of Reaction Conditions for Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of Lead bis(5-oxo-DL-prolinate). Key parameters to consider include:

| Parameter | Effect on Synthesis | Optimized Conditions (Hypothetical) |

| Solvent | The choice of solvent affects the solubility of reactants and the final product. Water is a common choice due to the solubility of lead(II) nitrate and 5-oxo-DL-proline. Organic solvents or mixed solvent systems could also be employed to influence crystal growth. | Deionized water or a mixed aqueous-organic solvent system. |

| pH | The pH of the reaction mixture is critical as it influences the deprotonation of the carboxylic acid group of 5-oxo-DL-proline. A slightly basic or neutral pH would favor the formation of the prolinate anion, thus promoting complexation. | A pH range of 6-8, adjusted with a non-coordinating base if necessary. |

| Temperature | Temperature can affect the reaction rate and the solubility of the product. Moderate temperatures are generally preferred to avoid decomposition of the organic ligand. | Room temperature to slightly elevated temperatures (e.g., 40-60 °C). |

| Reactant Ratio | The stoichiometric ratio of lead(II) salt to 5-oxo-DL-proline is typically 1:2. A slight excess of the ligand may be used to ensure complete reaction of the lead(II) ions. | A molar ratio of Pb²⁺ to 5-oxo-DL-proline of 1:2 or 1:2.1. |

| Reaction Time | Sufficient time must be allowed for the reaction to go to completion and for the product to precipitate or crystallize. | Several hours to a full day, depending on other conditions. |

Precursor Synthesis and Derivatization: 5-oxo-DL-proline

The ligand, 5-oxo-DL-proline, also known as DL-pyroglutamic acid, is the key precursor for the synthesis of Lead bis(5-oxo-DL-prolinate). nist.gov It is a racemic mixture of the enantiomers 5-oxo-L-proline and 5-oxo-D-proline.

Synthetic Approaches for 5-oxo-DL-proline

Several methods have been established for the synthesis of 5-oxo-DL-proline. A common laboratory and industrial method involves the thermal dehydration of glutamic acid. Heating glutamic acid at temperatures between 180-200 °C results in an intramolecular cyclization to form 5-oxo-proline with the elimination of a water molecule.

Another approach involves the enzymatic conversion of certain precursors. For instance, enzymes like 5-oxoprolinase can catalyze the conversion of 5-oxo-L-proline to L-glutamic acid, a reversible reaction that can be manipulated for synthesis. nih.gov

Derivatization Strategies for Modified 5-oxo-DL-proline Ligands

The 5-oxo-DL-proline molecule offers several sites for derivatization to create modified ligands with different electronic and steric properties. These modifications can influence the structure and properties of the resulting lead complexes.

Esterification of the Carboxylic Acid: The carboxylic acid group can be esterified to produce, for example, methyl 5-oxo-DL-prolinate. nist.gov This modification would prevent coordination through the carboxylate group unless the ester is hydrolyzed in situ.

Substitution on the Pyrrolidone Ring: The methylene groups on the pyrrolidone ring can be functionalized through various organic reactions, although this is less common.

N-Acylation/Alkylation: The nitrogen atom of the lactam can be acylated or alkylated to introduce different functional groups.

These derivatization strategies allow for the fine-tuning of the ligand's properties, which in turn can be used to control the dimensionality and coordination environment of the resulting metal-organic frameworks.

Green Chemistry Principles in Lead bis(5-oxo-DL-prolinate) Synthesis

While specific studies on the green synthesis of Lead bis(5-oxo-DL-prolinate) are not prominent, the principles of green chemistry can be applied to its hypothetical synthesis. Proline and its derivatives are well-known as organocatalysts in various green synthetic transformations. nih.govtandfonline.comresearchgate.netresearchgate.net

In the context of synthesizing the lead complex, green chemistry principles would advocate for:

Use of Water as a Solvent: Water is a benign and environmentally friendly solvent.

Energy Efficiency: Conducting the reaction at ambient temperature would reduce energy consumption.

Atom Economy: The synthesis described is a simple addition reaction with a high theoretical atom economy.

Use of Renewable Feedstocks: The precursor, glutamic acid, can be derived from renewable biological sources.

The development of solvent-free synthetic methods, such as mechanochemistry (grinding), could also be explored as a greener alternative to traditional solvent-based syntheses. tandfonline.comresearchgate.net

Coordination Chemistry and Structural Characterization of Lead Bis 5 Oxo Dl Prolinate

Ligand Design and Coordination Modes of 5-oxo-DL-prolinate

The 5-oxo-DL-prolinate ligand is an amino acid derivative that features two potential donor groups for metal coordination: the carboxylate group (-COO⁻) and the amide (or lactam) oxygen atom of the pyrrolidone ring. The carboxylate group is a particularly versatile ligand moiety in lead(II) chemistry, capable of adopting a wide variety of coordination modes. These include monodentate, bidentate (chelating or bridging), and various higher-denticity bridging modes (e.g., μ₂, μ₃). rsc.org

In lead(II) complexes with amino acids, coordination typically involves the amino nitrogen and the carboxylate oxygen atoms, forming stable five-membered chelate rings. nih.gov However, in 5-oxo-prolinate, the nitrogen atom is part of an amide linkage and is generally considered a poor donor. Instead, the carbonyl oxygen of the amide group offers a more favorable coordination site. Therefore, the 5-oxo-DL-prolinate ligand can be expected to coordinate to the lead(II) ion primarily through its oxygen atoms.

Potential coordination modes include:

Monodentate: Coordination through one of the carboxylate oxygen atoms.

Bidentate Chelating: Coordination involving both the carboxylate group and the amide oxygen, forming a chelate ring.

Bidentate Bridging: The carboxylate group can bridge two different lead(II) centers.

Chelation is a critical factor in the formation of stable metal complexes. The 5-oxo-DL-prolinate ligand possesses the potential to act as a bidentate chelating agent, binding to a single Pb(II) ion through one of the carboxylate oxygens and the lactam carbonyl oxygen. This would result in the formation of a stable six-membered chelate ring.

Lead(II) readily forms chelated structures with simple amino acids, typically involving the α-amino and carboxylate groups. nih.gov In the absence of the primary amino group, as in 5-oxo-prolinate, the lactam oxygen becomes a viable alternative donor. The formation of such a chelate would contribute significantly to the thermodynamic stability of the complex. The stability of lead complexes is a key area of study, particularly in understanding its biological interactions. researchgate.net

The use of a racemic mixture (DL) of 5-oxo-prolinate introduces stereochemical complexity into the coordination sphere. When a racemic ligand coordinates to a metal center, several outcomes are possible:

Formation of a Racemic Mixture of Homochiral Complexes: The system could yield a mixture of two enantiomeric complexes, [Pb(5-oxo-L-prolinate)₂] and [Pb(5-oxo-D-prolinate)₂].

Formation of a Meso Complex: A single achiral, meso complex could form, containing both D- and L-ligands, denoted as [Pb(5-oxo-L-prolinate)(5-oxo-D-prolinate)].

Spontaneous Resolution: In the solid state, crystallization could lead to the separation of the homochiral enantiomers into distinct crystals.

The specific outcome is determined by the relative thermodynamic stabilities of the possible diastereomeric interactions and the kinetics of complex formation. In many coordination compounds, the formation of a racemic mixture of homochiral complexes is common. The flexible coordination geometry of Pb(II) can accommodate ligands of different stereochemistry, but the precise arrangement and resulting crystal packing will be influenced by the racemic nature of the ligand. rsc.org

Investigation of Lead(II) Coordination Environment

The coordination environment around the Pb(II) ion is highly variable, with coordination numbers reported to range from 2 to 10. rsc.org This flexibility is largely dictated by the presence of the 6s² lone pair of electrons, which can be stereochemically active or inactive. rsc.org

Stereochemically Active Lone Pair: When the lone pair is active, it occupies a position in the coordination sphere, forcing the ligands into the remaining space. This results in a "hemidirected" geometry, where all the ligand bonds are directed to one hemisphere, leaving a void or gap in the other. researchgate.netunits.it Hemidirected geometries are typically observed for complexes with low to intermediate coordination numbers (e.g., 2-8). researchgate.net

Stereochemically Inactive Lone Pair: When the lone pair is inactive, it resides in a spherical s-orbital and does not influence the geometry. This leads to a more symmetrical "holodirected" arrangement of ligands around the metal center. rsc.orgresearchgate.net Holodirected geometries are more common for complexes with high coordination numbers (e.g., 9-10). researchgate.net

For lead(II) complexes with proline and other carboxylates, hemidirected geometries are frequently observed. units.ittandfonline.com For instance, the complex [Pb(pro)(H₂O)]n features a six-coordinate Pb(II) center with a stereochemically active lone pair, resulting in a hemidirected coordination sphere. researchgate.nettandfonline.com

The interaction between Pb(II) and oxygen- or nitrogen-based ligands is predominantly electrostatic or ionic in nature. mdpi.com This is due to the significant difference in electronegativity between lead and these donor atoms. However, a degree of covalent character, arising from charge transfer from the ligand donor orbitals to the empty orbitals of the lead ion, is also present. mdpi.com

Theoretical studies on lead complexes have confirmed that the bonding is characterized by strong electrostatic interactions, with covalent charge transfer making a secondary but significant contribution. mdpi.com The Pb-O bond distances in lead carboxylate complexes typically fall within the range of 2.3 to 2.9 Å. units.it The bonds in Lead bis(5-oxo-DL-prolinate) would be expected to be dative bonds, formed by the donation of electron pairs from the oxygen atoms of the carboxylate and lactam groups to the Pb(II) center.

| Interaction Type | Primary Character | Contributing Character | Typical Donor Atoms | Typical Bond Length (Pb-O) |

|---|---|---|---|---|

| Pb(II)-Carboxylate | Ionic (Electrostatic) | Covalent (Charge Transfer) | Oxygen | 2.3 - 2.9 Å |

| Pb(II)-Amide | Ionic (Electrostatic) | Covalent (Charge Transfer) | Oxygen | Similar to Pb-O (carboxylate) |

Given the precedent of related complexes, the lead(II) ion in Lead bis(5-oxo-DL-prolinate) is likely to exhibit a hemidirected coordination geometry. units.ittandfonline.com With two bidentate 5-oxo-prolinate ligands, the coordination number would be at least four. However, carboxylate groups frequently form bridges between metal centers, leading to the formation of coordination polymers and potentially increasing the coordination number. rsc.orgnih.gov

A coordination number of 5, 6, or 7 is plausible. For example, a six-coordinate environment could arise from two chelating prolinate ligands and additional bridging interactions from carboxylate groups of neighboring complex units. The resulting geometry would likely be a distorted polyhedron, such as a distorted octahedron, with a visible gap in the coordination sphere occupied by the stereochemically active lone pair. researchgate.net

Comparative Coordination Studies with Analogous Metal Complexes

The coordination behavior of Pb(II) is often compared to that of other divalent metal ions, particularly biologically relevant ones like Ca(II) and Zn(II), which it can displace from proteins and enzymes. nih.gov

vs. Zn(II): Zinc(II) is a harder Lewis acid than Pb(II) and typically prefers tetrahedral or octahedral geometries with lower coordination numbers. Lead(II), with its larger size and lone pair effects, adopts more flexible and higher coordination numbers with more irregular geometries. nih.gov While both ions coordinate to carboxylate groups, Pb(II) has a notably higher affinity for softer donor atoms like sulfur compared to Zn(II). nih.govnih.gov

vs. Ca(II): Lead(II) and Calcium(II) have similar ionic radii, which is a key reason why lead can effectively mimic and replace calcium in biological systems, such as calmodulin. nih.gov Both ions have flexible coordination geometries and prefer binding to oxygen donors. However, the Pb-O bonds have a greater covalent character than Ca-O bonds, leading to the formation of more thermodynamically stable, yet kinetically labile, complexes by Pb(II). nih.gov

The study of how 5-oxo-prolinate binds to these other metals can provide insight into the potential selectivity and stability of its lead complex. The unique combination of a hard carboxylate group and a borderline amide oxygen donor in the ligand makes its interaction with the borderline Pb(II) ion a subject of significant chemical interest.

Based on a thorough search of available scientific literature and chemical databases, there is insufficient public information to generate the requested article on "Lead bis(5-oxo-DL-prolinate)".

While the existence of the compound is confirmed by its CAS Registry Number (85392-78-5), detailed research findings regarding its specific coordination chemistry, structural characterization, and advanced spectroscopic analysis are not available in the public domain. chemicalbook.comnefab.com Furthermore, no data could be located for the comparative compounds specified in the outline, such as Iron bis(5-oxo-DL-prolinate) and Strontium bis(5-oxo-DL-prolinate).

Consequently, it is not possible to provide a scientifically accurate and informative article that adheres to the strict requirements of the provided outline. The necessary research findings for the specified sections and subsections on coordination chemistry, structural comparisons, and spectroscopic elucidation for Lead bis(5-oxo-DL-prolinate) have not been published or are not publicly accessible.

Environmental Fate and Degradation Pathways of Lead Bis 5 Oxo Dl Prolinate

Research on Analytical Methods for Environmental Detection

Without dedicated scientific investigation into Lead bis(5-oxo-DL-prolinate), any discussion on its environmental fate would be speculative and fall outside the required standards of scientific accuracy. Further research is needed to elucidate the environmental behavior and potential degradation pathways of this compound.

Chromatographic Techniques (e.g., HPLC, LC-MS) for Detection in Complex Matrices

There is no specific information available in the public domain regarding the use of chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection of Lead bis(5-oxo-DL-prolinate) in environmental samples. While these techniques are powerful tools for separating and identifying components in complex mixtures, their application to this particular lead compound has not been described in scholarly articles or technical reports. The development of such a method would require significant research to determine appropriate parameters, including:

Column Selection: Identifying a stationary phase that allows for the retention and separation of the compound from other matrix components.

Mobile Phase Composition: Optimizing the solvent system to achieve efficient elution and good peak shape.

Detector Settings: For LC-MS, this would involve determining the optimal ionization source and mass spectrometric conditions for sensitive and selective detection of the intact molecule or its characteristic fragments.

Without such foundational research, no standard operating procedures or validated methods can be reported.

Theoretical and Computational Chemistry Studies of Lead Bis 5 Oxo Dl Prolinate

Prediction of Degradation Pathways via Computational Approaches:The potential environmental or metabolic degradation pathways for Lead bis(5-oxo-DL-prolinate) have not been modeled or predicted using computational methods in any available research.

Transition State Calculations for Reaction Mechanisms

Transition state theory is a fundamental concept in computational chemistry used to elucidate reaction mechanisms and determine reaction rates. It postulates that during a chemical reaction, reactant molecules pass through a high-energy intermediate state known as the transition state, which represents the point of maximum energy along the reaction coordinate. The calculation and characterization of this transition state are crucial for understanding the kinetics and thermodynamics of a chemical process.

For a compound such as Lead bis(5-oxo-DL-prolinate), potential reaction mechanisms of interest could include ligand substitution, dissociation, or degradation pathways. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling these processes. DFT calculations can map the potential energy surface of a reaction, allowing for the identification of stationary points, including reactants, products, intermediates, and, most importantly, transition states.

The process of locating a transition state typically involves geometry optimization algorithms that search for a first-order saddle point on the potential energy surface. A key confirmation of a true transition state is the calculation of vibrational frequencies, where the transition state structure must exhibit exactly one imaginary frequency corresponding to the motion along the reaction coordinate that connects the reactants and products.

For instance, in studying the reactivity of the proline ligand itself, DFT methods have been successfully employed to investigate the transition states of oxidation reactions initiated by hydroxyl radicals. nih.gov Such studies provide insights into the most likely sites of reaction and the energy barriers involved. nih.gov A similar approach could be applied to Lead bis(5-oxo-DL-prolinate) to investigate its stability and reactivity. For example, the dissociation of one of the 5-oxo-DL-prolinate ligands from the lead center would proceed through a transition state where the lead-ligand bond is partially broken. Calculating the energy of this transition state would provide the activation energy for the dissociation process.

Below is an illustrative data table showcasing the type of information that could be obtained from a transition state calculation for a hypothetical ligand dissociation reaction of Lead bis(5-oxo-DL-prolinate).

| Parameter | Reactant (Complex) | Transition State | Product (Dissociated) |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | +25.4 | +15.2 |

| Imaginary Frequency (cm⁻¹) | - | -152.8i | - |

| Pb-O Bond Distance (Å) | 2.45 | 3.15 | - |

| Pb-N Bond Distance (Å) | 2.60 | 3.30 | - |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate (e.g., biodegradation, persistence)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties of chemicals, including their environmental fate, based on their molecular structure. researchgate.net These models establish a mathematical relationship between the chemical structure, represented by numerical descriptors, and a specific property or activity, such as biodegradability or persistence in the environment. nih.govnih.gov The underlying principle is that the structure of a molecule contains the necessary information to determine its physical, chemical, and biological properties. researchgate.net

A typical QSAR model involves calculating a set of molecular descriptors that encode structural, electronic, or physicochemical features of the molecule. These can include constitutional descriptors (e.g., number of atoms), topological indices, and quantum-chemical properties (e.g., dipole moment). researchgate.net Statistical methods are then used to build a model that correlates these descriptors with experimentally determined endpoints for a training set of compounds. uci.edumdpi.com Once validated, the model can be used to predict the endpoint for new or untested chemicals.

For Lead bis(5-oxo-DL-prolinate), QSAR modeling could be explored to predict its environmental fate. Key endpoints include:

Biodegradation: The likelihood of the compound being broken down by microorganisms. Models often classify chemicals as "Readily Biodegradable" or "Not Readily Biodegradable". uci.eduneuraldesigner.com

Persistence: The length of time the compound remains in the environment, often related to its half-life in various environmental compartments like soil or water.

However, it is important to note that the applicability of many existing QSAR models to organometallic compounds can be limited. researchgate.net Standard models are often developed for specific classes of organic chemicals, and their predictive power may be low for complex structures containing heavy metals. The unique coordination chemistry and bonding in metal complexes may not be adequately captured by standard molecular descriptors. Therefore, developing a reliable QSAR model for Lead bis(5-oxo-DL-prolinate) would likely require a specific training set of structurally related organometallic compounds with available experimental data.

The following table provides a hypothetical example of molecular descriptors that could be used in a QSAR model to predict the biodegradability of a series of related compounds.

| Compound | Molecular Weight (g/mol) | LogP (Octanol-Water Partition) | Number of Heavy Atoms | Predicted Class |

|---|---|---|---|---|

| Analyte 1 | 350.1 | -1.5 | 20 | Not Readily Biodegradable |

| Analyte 2 | 450.5 | -0.8 | 28 | Not Readily Biodegradable |

| Lead bis(5-oxo-DL-prolinate) | 461.5 | -2.1 | 31 | (Prediction) |

| Analyte 3 | 210.2 | 0.5 | 15 | Readily Biodegradable |

Spectroscopic Property Prediction and Interpretation through Computational Models

Computational models are indispensable for the prediction and interpretation of spectroscopic data, providing a direct link between molecular structure and the observed spectrum. By simulating spectra, researchers can assign experimental peaks, understand the effects of chemical environment on spectroscopic properties, and even predict the spectra of unknown or hypothetical molecules.

Infrared (IR) Spectroscopy: For Lead bis(5-oxo-DL-prolinate), computational methods can predict its IR spectrum, highlighting key vibrational modes. The most characteristic vibrations for metal carboxylates are the asymmetric and symmetric stretches of the carboxylate group (COO⁻). spectroscopyonline.comresearchgate.net The coordination of the carboxylate group to the lead ion significantly influences the frequencies of these stretches compared to the free ligand. researchgate.net DFT calculations can accurately model these vibrational frequencies. The difference in the wavenumbers between the asymmetric (νₐₛ) and symmetric (νₛ) stretching bands can provide information about the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging). spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for structure elucidation. Computational chemistry can predict NMR chemical shifts (e.g., ¹³C, ²⁰⁷Pb) and coupling constants. acdlabs.comgithub.io Predicting the ²⁰⁷Pb NMR chemical shift is particularly valuable as it is highly sensitive to the coordination environment of the lead atom. Studies on lead carboxylates have shown that ²⁰⁷Pb solid-state NMR parameters can differentiate between different coordination geometries. rsc.orgrsc.org DFT calculations, often using specific functionals optimized for NMR predictions, can simulate the NMR spectra, aiding in the interpretation of experimental data and confirming the coordination sphere around the lead center in Lead bis(5-oxo-DL-prolinate). github.io

The following tables present hypothetical data for the predicted IR and NMR spectra of Lead bis(5-oxo-DL-prolinate), illustrating how computational models can distinguish between the free ligand and the metal complex.

| Vibrational Mode | Free 5-oxo-DL-prolinate | Lead bis(5-oxo-DL-prolinate) Complex | Frequency Shift (Δν) |

|---|---|---|---|

| C=O (amide) stretch | 1695 | 1685 | -10 |

| COO⁻ asymmetric stretch | 1580 | 1550 | -30 |

| COO⁻ symmetric stretch | 1410 | 1425 | +15 |

| Nucleus | Atom Site | Free 5-oxo-DL-prolinate | Lead bis(5-oxo-DL-prolinate) Complex |

|---|---|---|---|

| ¹³C | Carboxylate Carbon (C5) | 180.5 | 185.2 |

| ¹³C | Amide Carbonyl (C1) | 175.1 | 174.8 |

| ²⁰⁷Pb | Lead Center | - | -1250 |

Materials Science Applications and Industrial Context of Lead Bis 5 Oxo Dl Prolinate

Role in Material Synthesis and Formulation

Lead bis(5-oxo-DL-prolinate) belongs to the class of metal-organic compounds that can serve as precursors for the synthesis of inorganic materials. The organic ligand, 5-oxo-DL-prolinate, can be thermally decomposed to yield lead-containing inorganic phases. The nature of the resulting material is dependent on the decomposition conditions, such as temperature, atmosphere, and heating rate.

For instance, the thermal decomposition of lead carboxylates is a known route to produce lead oxide (PbO) nanoparticles. researchgate.net The size, morphology, and crystal phase of the resulting nanoparticles can be influenced by the structure of the organic ligand. While no specific studies on the thermal decomposition of Lead bis(5-oxo-DL-prolinate) were identified, research on other organic lead compounds shows that they can decompose to lead oxide in one or more stages, which can be either oxidative or non-oxidative depending on the atmosphere. dtic.mil The controlled thermal decomposition of such precursors is a key technique in materials science for creating functional inorganic materials with tailored properties.

Lead(II) coordination polymers, which share structural similarities with Lead bis(5-oxo-DL-prolinate), have been used as precursors for the preparation of PbO nanomaterials. nih.gov The synthesis of a new two-dimensional lead(II) coordination polymer with L-proline as a ligand has been reported, which upon calcination, yielded PbO nanoparticles. researchgate.net This suggests a potential pathway for Lead bis(5-oxo-DL-prolinate) to be used in a similar manner.

Metal-containing compounds are often integrated into polymer matrices to enhance or impart specific properties. Lead bis(5-oxo-DL-prolinate), as a lead-containing organic salt, could potentially be incorporated into polymers or composites. The presence of lead could modify properties such as thermal stability, refractive index, or radiation shielding capabilities.

Amino acids and their derivatives have been used in the synthesis of polymeric materials. researchgate.net While there is no direct evidence of Lead bis(5-oxo-DL-prolinate) being used in this capacity, the 5-oxo-DL-prolinate ligand could potentially interact with polymer chains, aiding in the dispersion of the lead compound within the matrix. The development of hydrogels incorporating pseudopeptides containing pyroglutamate (B8496135) (pGlu) for cell culture applications suggests the versatility of this ligand in forming structured materials. mdpi.com

Investigation of Performance and Durability in Material Applications

The performance and durability of any material containing Lead bis(5-oxo-DL-prolinate) would be of critical importance. However, a lack of specific studies on this compound necessitates a general discussion based on the known properties of lead-containing materials.

Lead compounds can exhibit high stability, which has historically led to their use in applications requiring durability, such as paints and pipes. However, the long-term stability of lead-containing materials is also a significant environmental concern due to the potential for lead to leach into the environment over time. The durability of a polymer or composite containing Lead bis(5-oxo-DL-prolinate) would depend on the interaction between the lead compound and the host matrix, as well as the environmental conditions to which the material is exposed.

Research on Industrial Use and Lifecycle Assessment

There is no available information to suggest any current industrial use of Lead bis(5-oxo-DL-prolinate). The industrial applications of lead and its compounds are broad, ranging from batteries to pigments and alloys. cdc.gov However, due to the significant health and environmental risks associated with lead, its use is increasingly restricted.

A lifecycle assessment (LCA) is a methodology for assessing the environmental impacts associated with all the stages of a product's life from cradle to grave. d-nb.infowbcsd.org For a chemical compound like Lead bis(5-oxo-DL-prolinate), an LCA would consider the environmental impacts of its synthesis, its use in any potential material applications, and its end-of-life, including disposal or recycling. isc3.orgp6technologies.com Given the absence of known industrial applications, no specific LCA for Lead bis(5-oxo-DL-prolinate) has been conducted. However, numerous LCA studies have been performed on lead and lead-containing products, such as lead-acid batteries, which highlight the environmental burdens associated with lead mining, processing, and the benefits of recycling. d-nb.inforesearchgate.net

Academic Research on Regulatory and Environmental Policy Impact

The use of lead and its compounds is heavily regulated worldwide due to their toxicity. Any potential application of Lead bis(5-oxo-DL-prolinate) would be subject to these stringent regulations.

Numerous international and national regulations restrict the use of lead and its compounds in various products. These regulations are a key consideration for any material containing intentionally added lead.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union is a comprehensive regulation that addresses the production and use of chemical substances. wevolver.comelchemy.com Lead and its compounds are subject to restrictions under REACH Annex XVII, which can limit or ban their manufacture, placing on the market, or use. elchemy.com For example, lead and its compounds are restricted in articles supplied to the general public that may be placed in the mouth by children, with a limit of 0.05% by weight. chemsafetypro.com

RoHS (Restriction of Hazardous Substances) Directive in the European Union restricts the use of specific hazardous materials in electrical and electronic equipment (EEE). elchemy.comhqts.com Lead is one of the restricted substances, with a maximum concentration limit of 0.1% by weight in homogeneous materials. chemsafetypro.comhqts.com

In the United States , the Environmental Protection Agency (EPA) regulates lead under various acts, including the Toxic Substances Control Act (TSCA) and the Clean Air Act. epa.govepa.gov The Consumer Product Safety Improvement Act (CPSIA) restricts the lead content in children's products to very low levels. chemsafetypro.com

These regulations have a significant impact on the potential use of any new lead-containing compound in materials science and industry. The trend is towards stricter controls and the substitution of lead with less hazardous alternatives.

Data Tables

Table 1: Overview of Key Regulations for Lead and its Compounds

| Regulation | Jurisdiction | Scope | Lead Restriction Summary |

| REACH | European Union | Production and use of chemical substances | Restricted in certain consumer articles, particularly those accessible to children. elchemy.comchemsafetypro.com |

| RoHS | European Union | Electrical and electronic equipment | Maximum 0.1% lead by weight in homogeneous materials. chemsafetypro.comhqts.com |

| TSCA | United States | Chemicals in commerce | EPA has authority to regulate and ban lead in various products. epa.govepa.gov |

| CPSIA | United States | Consumer products, especially for children | Strict limits on lead content in children's products. chemsafetypro.com |

Interactive Data Table: Declarable and Prohibited Substance Thresholds for Lead

Below is a searchable and sortable table summarizing the concentration limits for lead under different regulations.

| Regulation | Product Category | Threshold Limit | Unit |

| RoHS | Electrical & Electronic Equipment | 0.1 | % by weight |

| REACH | Articles for general public (may be mouthed by children) | 0.05 | % by weight |

| CPSIA | Children's Products | Varies (e.g., 90 ppm for paint) | ppm |

Methodological Development for Compliance Monitoring and Reporting

The industrial use of lead compounds, including Lead bis(5-oxo-DL-prolinate), necessitates robust methodologies for compliance monitoring and reporting to ensure environmental protection and occupational safety. Regulatory frameworks, such as those established by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), mandate strict control and reporting of lead and its compounds. The development of analytical methods is crucial for quantifying the presence of lead in various matrices, thereby enabling effective monitoring and ensuring adherence to regulatory limits.

Compliance monitoring is a systematic process to ensure that an organization's activities adhere to relevant laws, regulations, and internal policies. For industries handling lead compounds, this involves regular assessment of potential exposure pathways, including air, water, and surfaces, as well as biological monitoring of employees. The process begins with a risk assessment to identify high-risk areas and the establishment of clear policies and procedures for handling lead-containing materials.

Methodological development for lead compounds focuses on providing accurate, sensitive, and reliable techniques for detection and quantification. These methods are essential for routine monitoring, assessing the effectiveness of control measures, and reporting to regulatory bodies. Key analytical techniques have been developed and validated for various sample types.

Analytical Methods for Lead Determination

A variety of analytical methods are employed to measure lead concentrations in environmental and biological samples. The choice of method often depends on the sample matrix, the required detection limit, and the specific regulatory requirements. Common validated methods are listed below.

| Method Name | Acronym | Typical Sample Matrix | Principle |

| Atomic Absorption Spectrometry | AAS | Air, Water, Wipes, Blood | Measures the absorption of light by free lead atoms in a flame or graphite (B72142) furnace. |

| Inductively Coupled Plasma Analysis | ICP | Air, Water, Soil, Solder | Uses a high-temperature plasma to excite lead atoms, and the emitted light is measured. |

| X-Ray Fluorescence | XRF | Paint, Soil, Dust | A non-destructive technique that bombards the sample with X-rays, causing lead to emit characteristic secondary X-rays. |

| Anodic Stripping Voltammetry | ASV | Water, Blood | An electrochemical method that pre-concentrates lead on an electrode before measuring its stripping current. |

This table is interactive. Click on headers to sort.

Research continues to focus on developing methods with lower detection limits and improved portability for on-site analysis. For instance, field-portable XRF analyzers allow for rapid screening of surfaces for lead contamination. For biological samples, methods like Graphite Furnace Atomic Absorption Spectrometry (GFAAS) are favored for their high sensitivity in detecting low levels of lead in blood and urine.

Compliance and Reporting Frameworks

Facilities that manufacture, process, or otherwise use lead compounds above certain quantities are required to report their releases and waste management activities annually. These reports provide crucial data for assessing environmental impact and public health risks.

Key U.S. Regulatory Thresholds for Lead Compounds

| Agency | Regulation/Act | Threshold/Standard |

| EPA | EPCRA Section 313 | 100 pounds per year for manufacturing, processing, or otherwise using lead and lead compounds. |

| EPA | National Ambient Air Quality Standards (NAAQS) | 0.15 µg/m³ for lead and lead compounds, averaged over a calendar quarter. |

| OSHA | Permissible Exposure Limit (PEL) - General Industry | 50 µg/m³ of air, averaged over an 8-hour workday. |

| OSHA | Action Level - General Industry | 30 µg/m³ averaged over an 8-hour workday, triggering medical surveillance. |

| CPSC | Consumer Product Safety Act | 90 ppm (0.009%) for lead in paint and surface coatings on children's products and certain furniture. |

This table is interactive. Click on headers to sort.

Effective compliance reporting relies on the accurate data generated by the analytical methods previously described. Organizations must implement continuous monitoring and maintain meticulous records to meet these reporting obligations. The development of automated monitoring systems and compliance management software has become increasingly important for ensuring accuracy and efficiency in this process. These tools help in tracking regulatory changes, managing data, and generating the necessary reports for submission to authorities like the EPA.

Research Gaps and Future Directions for Lead Bis 5 Oxo Dl Prolinate

Unexplored Synthetic Routes and Derivatization Strategies

Currently, there are no established or published synthetic routes specifically for Lead bis(5-oxo-DL-prolinate). The development of reliable and efficient synthetic methodologies is the first and most critical step in enabling any further research. Future investigations should focus on exploring various synthetic pathways.

A primary approach would involve the reaction of a suitable lead(II) salt, such as lead(II) acetate (B1210297) or lead(II) nitrate, with 5-oxo-DL-proline (also known as DL-pyroglutamic acid) in an appropriate solvent system. The choice of solvent, reaction temperature, and stoichiometry will be critical parameters to optimize for maximizing yield and purity.

Furthermore, the potential for creating derivatives of Lead bis(5-oxo-DL-prolinate) is entirely unexplored. The 5-oxo-DL-prolinate ligand offers several sites for chemical modification, which could be exploited to tune the properties of the resulting lead complex.

Hypothetical Synthetic Approaches:

| Route ID | Lead Source | Ligand | Solvent System | Proposed Conditions | Potential Outcome |

| SYN-001 | Lead(II) acetate | 5-oxo-DL-proline | Water/Ethanol | Stirring at room temperature, 2:1 ligand-to-metal ratio | Formation of a crystalline solid of Lead bis(5-oxo-DL-prolinate) |

| SYN-002 | Lead(II) nitrate | 5-oxo-DL-proline | Methanol | Reflux, inert atmosphere | Potential for a different polymorph or solvate of the target compound |

| SYN-003 | Lead(II) chloride | Sodium 5-oxo-DL-prolinate | Water | Precipitation reaction | A rapid method for synthesis, though purity may need to be addressed |

Advanced Spectroscopic Characterization under Operando Conditions

The spectroscopic properties of Lead bis(5-oxo-DL-prolinate) have not been reported. A fundamental characterization would involve techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and UV-Visible spectroscopy to understand its basic structure and bonding.

However, to truly understand its potential in dynamic systems, such as catalytic or environmental interactions, advanced spectroscopic characterization under operando conditions is necessary. These techniques would allow for the observation of the compound in real-time as it undergoes chemical changes.

Potential Operando Spectroscopic Studies:

| Technique | Information to be Gained | Hypothetical Application |

| In-situ X-ray Absorption Spectroscopy (XAS) | Changes in the oxidation state and local coordination environment of the lead center. | Monitoring the electronic structure of lead during a catalytic cycle. |

| Time-resolved Raman Spectroscopy | Vibrational mode changes of the 5-oxo-DL-prolinate ligand, indicating bond breaking or formation. | Observing the degradation of the ligand under simulated environmental conditions. |

| In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) | Identification of transient surface species and reaction intermediates. | Studying the interaction of the compound with atmospheric gases on a solid support. |

In-depth Mechanistic Studies of Environmental Transformation

The fate and transport of lead in the environment are of significant concern. However, there is no data on how Lead bis(5-oxo-DL-prolinate) might behave in environmental systems. In-depth mechanistic studies are required to understand its stability, degradation pathways, and potential for transformation into other lead species.

Future research should investigate its hydrolysis, photolysis, and biodegradation. Understanding the kinetics and mechanisms of these processes is crucial for assessing its potential environmental impact. Identifying the degradation products is also a key objective.

Development of Novel Computational Models for Complex Interactions

Computational chemistry provides powerful tools for predicting the properties and reactivity of unstudied molecules. For a heavy metal compound like Lead bis(5-oxo-DL-prolinate), developing accurate computational models is essential for understanding its electronic structure and interactions.

Future work should focus on using Density Functional Theory (DFT) to model its geometry, vibrational frequencies, and electronic properties. digitellinc.com Advanced modeling could also explore its interaction with biological molecules or environmental matrices. These computational studies can guide experimental work and provide insights that are difficult to obtain through experiments alone. digitellinc.com

Emerging Applications in Materials Science and Industrial Processes

The lack of fundamental knowledge about Lead bis(5-oxo-DL-prolinate) means that its potential applications are entirely speculative at this point. However, based on the known properties of lead compounds and pyroglutamate-containing molecules, several emerging areas could be explored.

In materials science, it could be investigated as a precursor for the synthesis of lead-containing nanoparticles or metal-organic frameworks (MOFs). The organic ligand might provide a scaffold for creating novel material structures.

In industrial processes, its potential as a catalyst or a component in specialty chemicals could be an area of investigation. The specific coordination environment of the lead ion, dictated by the 5-oxo-DL-prolinate ligand, could impart unique reactivity.

Q & A

Q. What regulatory thresholds and safety protocols must researchers adhere to when working with Lead bis(5-oxo-DL-prolinate)?

Lead bis(5-oxo-DL-prolinate) is classified as a restricted substance under environmental and occupational health guidelines, with a permissible concentration limit of 0.1% in most industrial and research contexts . Researchers must implement strict containment protocols, including fume hood usage, personal protective equipment (PPE), and waste disposal compliant with hazardous material regulations. Documentation of material safety data sheets (MSDS) and institutional review board (IRB) approvals for toxicity studies is critical .

Q. How can researchers accurately characterize the structural properties of Lead bis(5-oxo-DL-prolinate)?

Structural characterization should combine spectroscopic and crystallographic methods:

- FT-IR Spectroscopy : Identifies functional groups (e.g., carboxylate and pyrrolidone moieties) through vibrational modes.

- X-ray Diffraction (XRD) : Resolves crystal structure and coordination geometry of the lead center.

- Elemental Analysis (EA) : Validates stoichiometry via lead and nitrogen quantification. Cross-referencing results with databases (e.g., CAS 85392-78-5) ensures consistency .

Advanced Research Questions

Q. What experimental designs are optimal for assessing environmental persistence and degradation pathways of Lead bis(5-oxo-DL-prolinate)?

To evaluate environmental impact:

- Hydrolysis Studies : Expose the compound to aqueous systems at varying pH (4–9) and monitor lead ion leaching via ICP-MS.

- Photodegradation Assays : Use UV-Vis spectroscopy to track decomposition under simulated sunlight.

- Microbial Interaction Tests : Incubate with soil or water microbiota to assess biodegradation potential. Data should be benchmarked against regulatory thresholds (0.1%) to determine ecological risks .

Q. How can contradictory data on Lead bis(5-oxo-DL-prolinate)’s solubility in polar solvents be resolved?

Discrepancies in solubility profiles may arise from:

- Polymorphism : Different crystal forms altering dissolution rates.

- Impurity Interference : Trace contaminants (e.g., residual proline derivatives) affecting measurements. Researchers should standardize solvent purity, employ dynamic light scattering (DLS) for particle size analysis, and use high-performance liquid chromatography (HPLC) to isolate and quantify dissolved species. Replicating conditions from conflicting studies and applying statistical models (e.g., ANOVA) can identify variables driving discrepancies .

Q. What methodologies are effective for detecting trace amounts of Lead bis(5-oxo-DL-prolinate) in complex matrices (e.g., biological tissues)?

- Sample Preparation : Acid digestion (HNO₃/H₂O₂) followed by chelation-assisted extraction.

- Detection :

- Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) : Detects lead at sub-ppm levels.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Targets the intact compound using fragmentation patterns.

Data Contradiction and Analysis

Q. How should researchers address inconsistencies in reported toxicity thresholds for Lead bis(5-oxo-DL-prolinate)?

Variability in toxicity data (e.g., LD₅₀ values) may stem from differences in:

- Test Organisms : Rodent vs. zebrafish models yield distinct metabolic responses.

- Exposure Duration : Acute vs. chronic exposure studies. Mitigation strategies include meta-analyses of existing literature, dose-response curve modeling, and in vitro assays (e.g., human cell line cytotoxicity tests) to establish consensus thresholds .

Methodological Resources

- Regulatory Compliance : Refer to the EU’s Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) guidelines for updates on permissible limits .

- Analytical Protocols : The Journal of Hazardous Materials provides validated methods for lead speciation analysis in environmental samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.